Ethyl (R)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Ethyl ®-6-azaspiro[25]octane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-6-azaspiro[2.5]octane-1-carboxylate typically involves the reaction of ethyl (tetrahydro-4H-pyran-4-ylidene)acetate with trimethylsulfoxonium iodide . The reaction conditions often include the use of a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-6-azaspiro[2.5]octane-1-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced spirocyclic compounds.
Substitution: Amino or alkoxy derivatives of the spirocyclic compound.
Scientific Research Applications
Ethyl ®-6-azaspiro[2.5]octane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl ®-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
- Ethyl 6-oxospiro[2.5]octane-1-carboxylate
- ®-Ethyl 2-Methyl-1-oxaspiro[2.5]octane-2-carboxylate
Uniqueness
Ethyl ®-6-azaspiro[2.5]octane-1-carboxylate is unique due to its azaspiro structure, which includes a nitrogen atom in the spirocyclic ring. This structural feature imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The presence of the nitrogen atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl (2R)-6-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)8-7-10(8)3-5-11-6-4-10/h8,11H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
MSYHIJNSNXQIQS-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC12CCNCC2 |
Canonical SMILES |
CCOC(=O)C1CC12CCNCC2 |
Origin of Product |
United States |
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